molecular formula C14H16N2O3 B14542301 N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide CAS No. 62119-50-0

N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide

Cat. No.: B14542301
CAS No.: 62119-50-0
M. Wt: 260.29 g/mol
InChI Key: BFEAKHXJJMDHKD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines an indole core with an epoxide group

Properties

CAS No.

62119-50-0

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N,N-dimethyl-4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-16(2)14(17)12-6-10-11(15-12)4-3-5-13(10)19-8-9-7-18-9/h3-6,9,15H,7-8H2,1-2H3

InChI Key

BFEAKHXJJMDHKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(N1)C=CC=C2OCC3CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide typically involves multiple steps. One common method involves the reaction of an indole derivative with an epoxide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the opening of the epoxide ring and subsequent formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a range of substituted indole derivatives .

Scientific Research Applications

N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The epoxide group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with epoxide groups, such as:

Uniqueness

N,N-Dimethyl-4-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is unique due to its specific combination of an indole core and an epoxide group.

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